molecular formula C22H20Cl2N2O2 B12003792 4-tert-butyl-N'-{(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}benzohydrazide CAS No. 328922-22-1

4-tert-butyl-N'-{(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}benzohydrazide

Cat. No.: B12003792
CAS No.: 328922-22-1
M. Wt: 415.3 g/mol
InChI Key: KLIRWJWBKPHESD-DHRITJCHSA-N
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Description

4-tert-butyl-N’-{(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}benzohydrazide is an organic compound belonging to the class of benzoic acids and derivatives. This compound is characterized by the presence of a carboxylic acid substituent attached to a benzene ring, along with a furan ring and dichlorophenyl group .

Preparation Methods

The synthesis of 4-tert-butyl-N’-{(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}benzohydrazide typically involves the condensation of 4-tert-butyl benzohydrazide with 5-(3,4-dichlorophenyl)furan-2-carbaldehyde. Both reactants are dissolved in a minimal amount of distilled and dried ethanol before mixing . The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Chemical Reactions Analysis

4-tert-butyl-N’-{(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}benzohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

4-tert-butyl-N’-{(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}benzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-tert-butyl-N’-{(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}benzohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

4-tert-butyl-N’-{(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}benzohydrazide can be compared with other similar compounds, such as:

Biological Activity

4-tert-butyl-N'-{(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}benzohydrazide is a synthetic organic compound notable for its diverse biological activities. This compound features a hydrazide functional group and a unique structural arrangement that includes a furan moiety substituted with a dichlorophenyl group, which may enhance its pharmacological profile. Understanding its biological activity is crucial for potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C22H20Cl2N2O2. The compound's structure can be represented as follows:

  • SMILES : CC(C)(C)C1=CC=C(C=C1)C(=O)N/N=C/C2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl
  • InChI : InChI=1S/C22H20Cl2N2O2/c1-22(2,3)16-7-4-14(5-8-16)21(27)26-25-13-17-9-11-20(28-17)15-6-10-18(23)19(24)12-15/h4-13H,1-3H3,(H,26,27)/b25-13+

Table 1: Structural Information

PropertyValue
Molecular FormulaC22H20Cl2N2O2
Molecular Weight414.09 g/mol
SMILESCC(C)(C)C1=CC=C(C=C1)...
InChIInChI=1S/C22H20Cl2N2O2...

Antitumor Activity

Research indicates that compounds with similar structures to this compound exhibit significant antitumor properties. For instance, studies have shown that derivatives of furan compounds can inhibit the proliferation of various cancer cell lines.

In vitro testing on human lung cancer cell lines (A549, HCC827, NCI-H358) demonstrated that certain furan derivatives possess potent antitumor activity. The mechanisms of action often involve DNA binding and inhibition of DNA-dependent enzymes, which are critical pathways in cancer cell proliferation .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Research on related furan derivatives has indicated activity against both Gram-positive and Gram-negative bacteria. For instance, compounds structurally related to this compound have been evaluated for their effectiveness against Escherichia coli and Staphylococcus aureus using broth microdilution methods .

The proposed mechanisms for the biological activities of this compound include:

  • DNA Binding : Compounds similar to this compound have been shown to bind to DNA, particularly in the minor groove.
  • Enzyme Inhibition : The hydrazide functional group may play a role in inhibiting specific enzymes involved in cellular proliferation and survival.

Case Studies

A study focusing on the synthesis and biological evaluation of furan derivatives highlighted that certain compounds exhibited IC50 values in the low micromolar range against various cancer cell lines. For example:

Compound IDCell LineIC50 (μM)Activity Type
Compound 5A5496.26Antitumor
Compound 6NCI-H3586.48Antitumor
Compound 9HCC82720.46Antitumor

These findings suggest that structural modifications can significantly impact the biological activity of furan-based compounds .

Properties

CAS No.

328922-22-1

Molecular Formula

C22H20Cl2N2O2

Molecular Weight

415.3 g/mol

IUPAC Name

4-tert-butyl-N-[(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylideneamino]benzamide

InChI

InChI=1S/C22H20Cl2N2O2/c1-22(2,3)16-7-4-14(5-8-16)21(27)26-25-13-17-9-11-20(28-17)15-6-10-18(23)19(24)12-15/h4-13H,1-3H3,(H,26,27)/b25-13+

InChI Key

KLIRWJWBKPHESD-DHRITJCHSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N/N=C/C2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NN=CC2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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